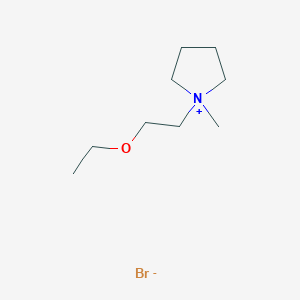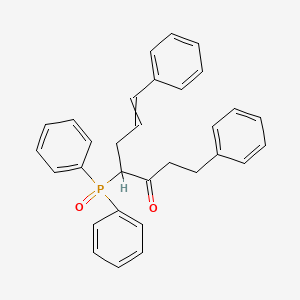![molecular formula C8H12O7P2 B14210336 [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid CAS No. 917886-98-7](/img/structure/B14210336.png)
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a phosphonomethylation reaction, where a phosphonomethyl group is introduced to the aromatic ring. This can be achieved through the reaction of a suitable phenol derivative with a phosphonomethylating agent, such as diethyl phosphite, in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another phosphonate compound with similar inhibitory properties.
Adefovir: A phosphonate-based antiviral drug.
Tenofovir: Another antiviral drug with a phosphonate group.
Uniqueness
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonate compounds. Its hydroxyl and methyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Eigenschaften
CAS-Nummer |
917886-98-7 |
|---|---|
Molekularformel |
C8H12O7P2 |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
[3-hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H12O7P2/c1-5-7(17(13,14)15)3-2-6(8(5)9)4-16(10,11)12/h2-3,9H,4H2,1H3,(H2,10,11,12)(H2,13,14,15) |
InChI-Schlüssel |
RMMFGHQHJBWWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)CP(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
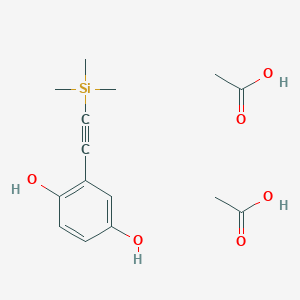
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
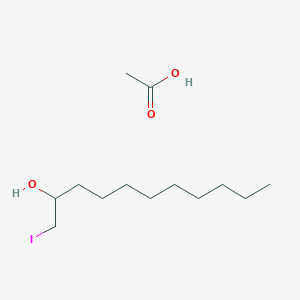
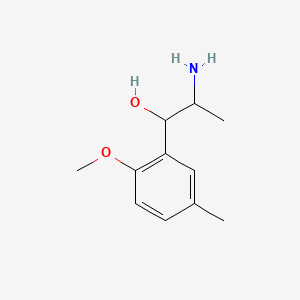
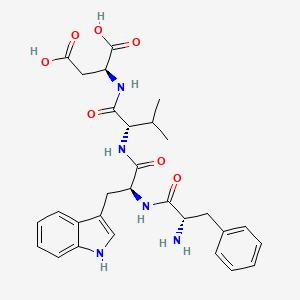
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

